VZTYMQWOBGCTOO-UHFFFAOYSA-M

Descripción

The compound identified by the InChIKey VZTYMQWOBGCTOO-UHFFFAOYSA-M corresponds to Sodium Metasilicate (Na₂SiO₃). This inorganic compound is a member of the silicate family, characterized by its chain-like anionic structure (SiO₃²⁻) and sodium cations (Na⁺). It is industrially produced via the fusion of sodium carbonate (Na₂CO₃) and silicon dioxide (SiO₂) at high temperatures (1,200–1,300°C) . Sodium metasilicate is widely utilized in detergents, water treatment, and ceramics due to its alkaline properties and ability to form stable colloidal solutions .

Propiedades

Número CAS |

125846-62-0 |

|---|---|

Fórmula molecular |

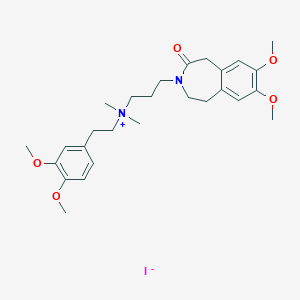

C27H39IN2O5 |

Peso molecular |

598.5 g/mol |

Nombre IUPAC |

3-(7,8-dimethoxy-4-oxo-2,5-dihydro-1H-3-benzazepin-3-yl)propyl-[2-(3,4-dimethoxyphenyl)ethyl]-dimethylazanium;iodide |

InChI |

InChI=1S/C27H39N2O5.HI/c1-29(2,15-11-20-8-9-23(31-3)24(16-20)32-4)14-7-12-28-13-10-21-17-25(33-5)26(34-6)18-22(21)19-27(28)30;/h8-9,16-18H,7,10-15,19H2,1-6H3;1H/q+1;/p-1 |

Clave InChI |

VZTYMQWOBGCTOO-UHFFFAOYSA-M |

SMILES |

C[N+](C)(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CCC3=CC(=C(C=C3)OC)OC.[I-] |

SMILES canónico |

C[N+](C)(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CCC3=CC(=C(C=C3)OC)OC.[I-] |

Sinónimos |

N-(2-(3,4-dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide UL-AH 99 UL-AH-99 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

To contextualize the properties of sodium metasilicate, two structurally analogous silicates are compared: Potassium Metasilicate (K₂SiO₃) and Calcium Metasilicate (CaSiO₃) . These compounds share the same anionic framework (SiO₃²⁻) but differ in their cationic components, leading to distinct physicochemical behaviors.

Table 1: Structural and Physicochemical Comparison

| Property | Sodium Metasilicate (Na₂SiO₃) | Potassium Metasilicate (K₂SiO₃) | Calcium Metasilicate (CaSiO₃) |

|---|---|---|---|

| Molecular Weight | 122.06 g/mol | 154.28 g/mol | 116.16 g/mol |

| Solubility in Water | Highly soluble (22.2 g/100 mL) | Moderately soluble (15.4 g/100 mL) | Insoluble (<0.1 g/100 mL) |

| pH in Solution | ~12.5 (strongly alkaline) | ~11.8 (moderately alkaline) | ~9.5 (weakly alkaline) |

| Melting Point | 1,088°C | 976°C | 1,540°C |

| Industrial Use | Detergents, ceramics | Glass manufacturing | Construction materials |

Key Findings :

Cationic Influence on Solubility : Sodium metasilicate’s high solubility (22.2 g/100 mL) compared to potassium (15.4 g/100 mL) and calcium (<0.1 g/100 mL) variants is attributed to the smaller ionic radius of Na⁺, which enhances hydration energy .

Alkalinity and Reactivity : The pH of sodium metasilicate solutions (~12.5) exceeds that of potassium (~11.8) and calcium (~9.5) analogs, making it more effective in saponification and grease removal .

Thermal Stability : Calcium metasilicate’s high melting point (1,540°C) reflects stronger Ca²⁺-SiO₃²⁻ ionic interactions, whereas sodium and potassium silicates decompose at lower temperatures due to weaker cation-anion bonds .

Functional Comparison with Non-Silicate Compounds

Sodium metasilicate is also functionally compared to Sodium Carbonate (Na₂CO₃) and Sodium Hydroxide (NaOH) , which share industrial roles as alkalis but differ chemically.

Table 2: Functional Comparison with Alkali Compounds

| Property | Sodium Metasilicate (Na₂SiO₃) | Sodium Carbonate (Na₂CO₃) | Sodium Hydroxide (NaOH) |

|---|---|---|---|

| Chemical Structure | Silicate (SiO₃²⁻) | Carbonate (CO₃²⁻) | Hydroxide (OH⁻) |

| Buffering Capacity | Moderate | High | Low |

| Corrosivity | Moderate | Low | High |

| Detergent Efficiency | High (emulsifies oils) | Moderate (softens water) | Low (primarily degreasing) |

Key Findings :

Detergent Applications : Sodium metasilicate outperforms Na₂CO₃ and NaOH in detergent formulations due to its dual action: emulsifying oils via SiO₃²⁻ colloids and maintaining high alkalinity for saponification .

Safety Profile : Unlike NaOH, sodium metasilicate exhibits lower corrosivity, reducing material degradation in industrial equipment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.